Molecular Weight and Formula Differentiation: Ethyl vs. Methyl vs. Unsubstituted Cyclobutane Diacids
The presence of an ethyl group at the 3-position of the cyclobutane ring results in a distinct molecular weight and formula compared to the unsubstituted and methyl-substituted analogs . This differentiation is critical for precise mass balance calculations in synthetic workflows and for maintaining accurate inventory management in research settings.
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | C₈H₁₂O₄, 172.18 g/mol |
| Comparator Or Baseline | Cyclobutane-1,1-dicarboxylic acid: C₆H₈O₄, 144.13 g/mol; 3-Methylcyclobutane-1,1-dicarboxylic acid: C₇H₁₀O₄, 158.15 g/mol |
| Quantified Difference | +28.05 g/mol vs. unsubstituted; +14.03 g/mol vs. methyl analog |
| Conditions | Standard molecular weight calculation based on atomic masses |
Why This Matters
Accurate molecular weight is essential for stoichiometric calculations in synthesis and for verifying compound identity during procurement.
